N-Formylcytisine: A Technical Guide to its Discovery, Isolation, and Characterization
N-Formylcytisine: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylcytisine, a naturally occurring quinolizidine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities, stemming from its structural relationship to cytisine, a known partial agonist of nicotinic acetylcholine receptors. This technical whitepaper provides an in-depth guide to the discovery, isolation, and characterization of N-Formylcytisine. It details the experimental protocols for its extraction from plant sources, particularly Euchresta tubulosa, and purification using chromatographic techniques. Furthermore, this guide outlines a synthetic approach for its preparation from cytisine and presents methodologies for the evaluation of its biological activity. Spectroscopic data for its structural elucidation are also provided.
Discovery and Natural Occurrence
N-Formylcytisine is a derivative of cytisine, a well-documented alkaloid found in various plants of the Fabaceae family. It has been identified as a natural product in species such as Maackia amurensis and Euchresta tubulosa[1]. Its discovery has been facilitated by modern chromatographic and spectroscopic techniques, which have enabled the separation and identification of minor alkaloids from complex plant extracts.
Isolation and Purification from Euchresta tubulosa
A systematic approach combining multiple chromatographic techniques has proven effective for the isolation and purification of N-Formylcytisine from the stems of Euchresta tubulosa[1][2][3]. The general workflow involves initial extraction, followed by a multi-step chromatographic purification process.
Experimental Protocol: Isolation and Purification
2.1.1. Plant Material and Extraction
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Plant Material: Dried and powdered stems of Euchresta tubulosa.
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Extraction: The powdered plant material is extracted with 95% ethanol under reflux. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.
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Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and washed with petroleum ether to remove non-polar compounds. The pH of the aqueous layer is then adjusted to alkaline (e.g., pH 9-10) with ammonia, and the alkaloids are extracted with chloroform. The combined chloroform extracts are concentrated to yield the crude alkaloid fraction.
2.1.2. Chromatographic Purification
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Silica Gel Column Chromatography (Initial Separation):
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Stationary Phase: Silica gel (200-300 mesh).
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Mobile Phase: A gradient of dichloromethane-methanol is typically used to separate the crude alkaloid fraction into several sub-fractions based on polarity[1]. The fractions are monitored by Thin Layer Chromatography (TLC).
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High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):
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Apparatus: A commercial HSCCC instrument.
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Two-Phase Solvent System: A key step is the selection of an appropriate two-phase solvent system. For the purification of N-Formylcytisine from Euchresta tubulosa, a two-phase solvent system of carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2, v/v) has been successfully employed[2][4].
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Procedure: The HSCCC column is first filled with the stationary phase (upper phase). The sample, dissolved in a small volume of the mobile phase (lower phase), is then injected. The mobile phase is pumped through the column at a specific flow rate, and the fractions are collected and monitored by HPLC to identify those containing pure N-Formylcytisine[1][2].
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Table 1: Summary of Chromatographic Conditions for N-Formylcytisine Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase/Solvent System | Purpose |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Dichloromethane-Methanol (gradient) | Initial fractionation of crude alkaloids |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase liquid system | Carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2, v/v) | Final purification of N-Formylcytisine |
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plant -> extraction; extraction -> acid_base; acid_base -> crude_alkaloids; crude_alkaloids -> silica_gel; silica_gel -> fractions; fractions -> hsccc; hsccc -> pure_nfc; }
Chemical Synthesis
N-Formylcytisine can be synthesized from its parent compound, cytisine, through a formylation reaction. A common and effective method involves the use of acetic formic anhydride as the formylating agent.
Experimental Protocol: Synthesis of N-Formylcytisine
3.1.1. Preparation of Acetic Formic Anhydride
Acetic formic anhydride can be prepared by reacting formic acid with acetic anhydride[5].
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Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, add acetic anhydride.
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Reaction: Slowly add formic acid to the stirred acetic anhydride. The reaction is exothermic and should be controlled with cooling.
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Purification: The resulting acetic formic anhydride can be purified by distillation under reduced pressure[5].
3.1.2. Formylation of Cytisine
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Reaction Setup: Dissolve cytisine in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
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Reaction: Slowly add a stoichiometric amount of freshly prepared acetic formic anhydride to the cytisine solution at room temperature.
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Monitoring: The reaction progress can be monitored by TLC.
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Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude N-Formylcytisine can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane-methanol).
Structural Characterization
The structure of N-Formylcytisine is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for N-Formylcytisine
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) |
| 2 | ~163 | - |
| 3 | ~117 | ~6.0-6.2, d |
| 4 | ~139 | ~7.2-7.4, t |
| 5 | ~105 | ~6.0-6.2, d |
| 6 | ~150 | - |
| 7 | ~50 | ~3.0-3.2, m |
| 8 | ~27 | ~1.8-2.0, m |
| 9 | ~35 | ~2.2-2.4, m |
| 10 | ~26 | ~1.9-2.1, m |
| 11 | ~53 | ~4.0-4.2, m (one H) and ~3.0-3.2, m (one H) |
| 13 | ~50 | ~3.8-4.0, m (one H) and ~2.8-3.0, m (one H) |
| C=O (formyl) | ~161 | ~8.0-8.2, s |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
4.1.2. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of N-Formylcytisine. The expected molecular ion peak [M]⁺ would be at m/z 218, corresponding to the molecular formula C₁₂H₁₄N₂O₂.
Biological Activity and Potential Signaling Pathways
The biological activity of N-Formylcytisine is an area of active research. Given its structural similarity to cytisine, it is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs).
Cytotoxicity Assays
To assess the potential toxicity of N-Formylcytisine, standard in vitro cytotoxicity assays can be performed on various cell lines.
5.1.1. Experimental Protocol: MTT Assay
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Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of N-Formylcytisine for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Cytisine is a known partial agonist of α4β2 nAChRs. It is plausible that N-Formylcytisine also interacts with these receptors, potentially modulating their activity.
5.2.1. Potential Signaling Pathways
Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling events, including:
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Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization can open VGCCs, leading to a further increase in intracellular calcium concentration.
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Calcium-Dependent Signaling: The rise in intracellular calcium can activate various calcium-dependent enzymes, such as calmodulin and protein kinase C (PKC), and influence gene expression.
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Neurotransmitter Release: In neuronal cells, nAChR activation can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Conclusion
N-Formylcytisine represents an intriguing natural product with potential for further pharmacological investigation. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, isolation from natural sources, and chemical synthesis. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology, facilitating further exploration of the therapeutic potential of this and related alkaloids. Future research should focus on obtaining detailed quantitative biological data, elucidating its precise mechanism of action, and exploring its effects on various nAChR subtypes and their associated signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
